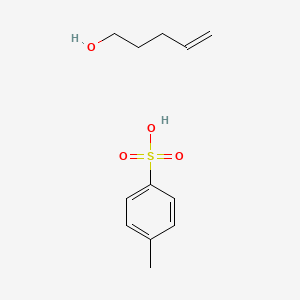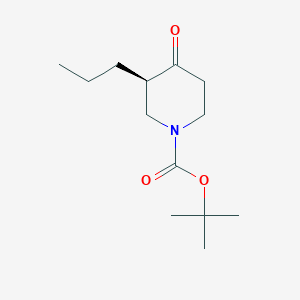
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is a chemical compound with the molecular formula C21H13NO4 and a molecular weight of 343.33 g/mol . This compound is characterized by the presence of a nitro group, a phenylethynyl group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. The subsequent cross-coupling with organometallic reagents leads to the formation of the desired compound. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenylethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-2-(2-(phenylethynyl)phenoxy)benzoic acid.
Reduction: Formation of 5-amino-2-(2-(phenylethynyl)phenoxy)benzaldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-(phenylthio)benzaldehyde
- 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzoic acid
- 5-Amino-2-(2-(phenylethynyl)phenoxy)benzaldehyde
Uniqueness
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the nitro group, phenylethynyl group, and benzaldehyde moiety allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H13NO4 |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
5-nitro-2-[2-(2-phenylethynyl)phenoxy]benzaldehyde |
InChI |
InChI=1S/C21H13NO4/c23-15-18-14-19(22(24)25)12-13-21(18)26-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H |
Clave InChI |
MQWJKFRXJPDDIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)

![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)


![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)



![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)
